enkephalinamide-Leu, Ala(2)-
Description
Contextualization within Endogenous Opioid Systems
The endogenous opioid system is a critical neuromodulatory network involved in various physiological processes, including pain perception, emotional regulation, and autonomic control. nih.gov This system comprises endogenous opioid peptides, their precursor proteins, and specific opioid receptors. The primary opioid peptides are divided into families: enkephalins, endorphins, and dynorphins. oup.com These peptides are derived from larger precursor proteins—proenkephalin, pro-opiomelanocortin (POMC), and prodynorphin, respectively. frontiersin.org
Enkephalins, first identified in 1975, are pentapeptides that exist in two primary forms: Leucine-enkephalin (Tyr-Gly-Gly-Phe-Leu) and Methionine-enkephalin (Tyr-Gly-Gly-Phe-Met). nih.govontosight.ai They function as neurotransmitters, exerting their effects by binding to opioid receptors, which are G-protein-coupled receptors found throughout the central and peripheral nervous systems. nih.govmdpi.com There are three main classes of opioid receptors: mu (μ), delta (δ), and kappa (κ). nih.gov While there is some overlap, enkephalins show a preferential affinity for the delta-opioid receptor (DOR), whereas β-endorphin primarily targets the mu-opioid receptor (MOR) and dynorphins target the kappa-opioid receptor (KOR). frontiersin.org The interaction of these peptides with their receptors modulates neuronal activity and signaling pathways. frontiersin.org
Rationale for Amino Acid Modifications in Enkephalin Analogues
A major challenge in studying the physiological effects of natural enkephalins is their rapid degradation by enzymes in the body. nih.gov This enzymatic breakdown severely limits their biological half-life and, consequently, their therapeutic potential. The primary enzymes responsible for this degradation are peptidases known as enkephalinases, which include aminopeptidase (B13392206) N (APN), neutral endopeptidase (NEP), and dipeptidyl peptidase 3 (DPP3). nih.govwikipedia.org These enzymes cleave the peptide bonds of enkephalins, inactivating them. nih.govpatsnap.com For instance, aminopeptidases cleave the Tyr¹-Gly² bond at the N-terminus. nih.govroyalsocietypublishing.org
To overcome this inherent instability, synthetic analogues were developed through strategic chemical modifications. nih.gov The primary goals of these modifications are to enhance metabolic stability, improve receptor binding affinity and selectivity, and increase biological potency. mdpi.com [D-Ala2]Leu-Enkephalinamide incorporates two such critical modifications:
Substitution at Position 2: The glycine (B1666218) (Gly) residue at the second position of the native peptide is replaced with a D-Alanine (D-Ala). ontosight.airoyalsocietypublishing.org The D-configuration of this amino acid sterically hinders the action of aminopeptidases, protecting the Tyr¹-D-Ala² bond from cleavage. royalsocietypublishing.org This single substitution significantly increases the peptide's resistance to enzymatic degradation and potentiates its biological activity. royalsocietypublishing.org
C-Terminal Amidation: The C-terminal carboxyl group of the leucine (B10760876) residue is converted to a primary amide (-CONH₂). This modification also contributes to increased stability by protecting the peptide from degradation by carboxypeptidases. mdpi.com
These rational design strategies result in a molecule with a prolonged duration of action, making it a more effective research probe compared to its natural counterpart.
| Compound | Sequence | Key Structural Features | Relative Metabolic Stability |
|---|---|---|---|
| Leucine-enkephalin | Tyr-Gly-Gly-Phe-Leu | Natural L-amino acids; C-terminal carboxyl group | Low (rapidly degraded by peptidases) nih.gov |
| [D-Ala2]Leu-Enkephalinamide | Tyr-D-Ala-Gly-Phe-Leu-NH₂ | D-Alanine at position 2; C-terminal amide genemedsyn.combiosynth.com | High (resistant to aminopeptidases and carboxypeptidases) royalsocietypublishing.org |
Historical Development and Significance of [D-Ala2]Leu-Enkephalinamide
Following the discovery of enkephalins in the mid-1970s, the scientific community quickly recognized their therapeutic potential but was hampered by their metabolic instability. nih.gov This led to a surge in research focused on synthesizing more robust analogues. The synthesis of [D-Ala2]Leu-Enkephalinamide and the closely related compound [D-Ala2, D-Leu5]-enkephalin (DADLE) were pivotal achievements in this effort. nih.govrsc.orgpeptide.com These compounds were among the first generation of stable enkephalin analogues that demonstrated potent and long-lasting opioid activity. royalsocietypublishing.organnualreviews.org
The development of these analogues was crucial for several reasons:
Structure-Activity Relationship (SAR) Studies: They served as fundamental tools for investigating how specific structural changes affect receptor binding and biological activity. royalsocietypublishing.orgnih.gov By comparing the activity of the native peptides with their modified versions, researchers could decipher the importance of each amino acid residue for receptor interaction and the role of conformation in potency. royalsocietypublishing.org
Receptor Characterization: As stable ligands, particularly for the delta-opioid receptor, compounds like [D-Ala2]Leu-Enkephalinamide and DADLE have been indispensable for characterizing opioid receptor subtypes. mdpi.comnih.govtargetmol.com The synthesis of tritiated (³H) versions of these peptides enabled highly specific radioligand binding assays, allowing for the mapping and quantification of opioid receptors in brain tissue. rsc.orgnih.gov
Elucidating Physiological Roles: The enhanced stability of these analogues allowed for more reliable in vivo and in vitro studies to explore the physiological functions of the enkephalinergic system, from pain modulation to the regulation of hormone secretion. nih.govnih.gov For example, DADLE has been used in research models to investigate the role of delta-opioid receptor activation in conditions like sepsis. nih.gov
The synthesis of [D-Ala2]Leu-Enkephalinamide is typically achieved through solid-phase peptide synthesis methods. nih.govrsc.org Its creation and subsequent use in pharmacological research have significantly advanced our understanding of the endogenous opioid system.
| Compound | Significance in Research | Key Findings from Studies |
|---|---|---|
| [D-Ala2]Leu-Enkephalinamide | A stable, delta-opioid receptor agonist used as a research tool. targetmol.commedchemexpress.com | Demonstrates enhanced resistance to enzymatic degradation compared to native enkephalins. royalsocietypublishing.org Used in the development of photoaffinity probes to study opioid receptors. nih.gov |
| [D-Ala2, D-Leu5]-enkephalin (DADLE) | A highly potent and selective delta-opioid receptor agonist. mdpi.compeptide.com | Used extensively in radioligand binding assays to characterize delta receptors. nih.gov Research shows its potential protective effects in models of sepsis by modulating inflammatory cytokines. nih.gov |
Structure
2D Structure
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H40N6O6/c1-17(2)13-23(26(31)38)35-29(41)24(15-19-7-5-4-6-8-19)34-25(37)16-32-27(39)18(3)33-28(40)22(30)14-20-9-11-21(36)12-10-20/h4-12,17-18,22-24,36H,13-16,30H2,1-3H3,(H2,31,38)(H,32,39)(H,33,40)(H,34,37)(H,35,41)/t18-,22+,23+,24+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPERDMXQKOFCQT-JMBSJVKXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H40N6O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40215494 | |
| Record name | Enkephalinamide-leu, ala(2)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40215494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
568.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65189-64-2 | |
| Record name | Enkephalinamide-leu, ala(2)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065189642 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Enkephalinamide-leu, ala(2)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40215494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Structure Activity Relationship Sar Studies and Conformational Analysis of D Ala2 Leu Enkephalinamide
Impact of D-Alanine Substitution at Position 2
The replacement of the naturally occurring L-Glycine at position 2 with D-Alanine is a cornerstone of modern enkephalin analog design. This single stereochemical alteration profoundly impacts the molecule's biological activity, receptor interaction, and metabolic stability.
Conformational analysis of enkephalins reveals that they are highly flexible molecules. However, interaction with opioid receptors is believed to require the adoption of a specific, folded conformation. Theoretical and spectroscopic studies suggest that the substitution of Gly2 with D-Ala2 promotes the formation of a stable β-turn structure involving the peptide backbone from Tyr1 to Phe4. nih.govnih.gov This induced conformation is considered to be the biologically active one, as it presents the crucial pharmacophoric elements—the tyrosine amine and the phenylalanine aromatic ring—in a spatial orientation that mimics rigid opiates and is optimal for receptor binding. nih.govnih.gov The D-configuration of the alanine (B10760859) residue is critical for stabilizing this turn, a feature not favored by the corresponding L-alanine substitution.
The D-Ala2 substitution significantly alters the binding profile of Leu-enkephalinamide for the different opioid receptor subtypes (μ, δ, and κ). Generally, this modification leads to a potent analog with high affinity for δ-opioid receptors and considerable affinity for μ-receptors. For example, the related analog [D-Ala2, D-Leu5]-enkephalin (DADLE) is a potent agonist at δ-opioid receptors and also agonizes μ-opioid receptors, while showing very low affinity for κ-receptors. caymanchem.com Another analog, [D-Ala2,Leu5,Cys6]enkephalin (DALCE), also demonstrates high affinity for δ-receptors and moderate affinity for μ-receptors. nih.govresearchgate.net This dual affinity is a common characteristic of many D-Ala2 substituted enkephalins. The enhanced affinity is attributed to the stabilized conformation that fits more effectively into the receptor's binding pocket.
| Compound | Receptor Type | Binding Affinity (Ki, nM) |
| DADLE ([D-Ala2, D-Leu5]-Enkephalin) | δ-opioid | 2.06 |
| μ-opioid | 13.8 | |
| κ-opioid | 16,000 | |
| DALCE ([D-Ala2, Leu5, Cys6]Enkephalin) | δ-opioid | High |
| μ-opioid | Moderate | |
| κ-opioid | Negligible |
This table presents binding affinity data for representative [D-Ala2]enkephalin analogs, illustrating the typical selectivity profile. caymanchem.comnih.govresearchgate.net
One of the most significant advantages conferred by the D-Ala2 substitution is the dramatic increase in resistance to enzymatic degradation. nih.govechelon-inc.commedchemexpress.com Endogenous enkephalins are rapidly hydrolyzed, primarily by aminopeptidases that cleave the Tyr1-Gly2 peptide bond. The stereochemistry of the D-Alanine residue at position 2 sterically hinders the recognition and catalytic action of these enzymes. nih.gov This protection from enzymatic cleavage results in a substantially prolonged biological half-life, leading to a more potent and long-lasting analgesic effect compared to the native peptide. nih.govnih.gov Studies have shown that while native Leu-enkephalin is degraded rapidly in plasma, analogs with modifications including D-amino acid substitutions exhibit a significantly increased half-life. nih.gov
Modifications at Other Amino Acid Positions and Terminal Ends
Beyond the critical D-Ala2 substitution, modifications to other parts of the peptide, including the terminal ends and other amino acid residues, have been explored to further refine the pharmacological profile of [D-Ala2]Leu-enkephalinamide.
Modifications at the N- and C-termini are common strategies to enhance the stability and activity of peptide-based drugs.
N-Terminal Modification: While the free amino group of the N-terminal tyrosine is essential for opioid activity, modifications such as acetylation have been studied. N-terminal acetylation can provide additional protection against aminopeptidases, further enhancing the peptide's stability. nih.gov However, this modification must be carefully considered as it can also impact receptor affinity.
C-Terminal Amidation: The conversion of the C-terminal carboxyl group to a primary amide is a crucial modification seen in many potent synthetic enkephalin analogs. This amidation neutralizes the negative charge of the carboxylate, which can improve the peptide's ability to cross the blood-brain barrier and may enhance its interaction with the opioid receptor. The resulting enkephalinamide often displays increased potency and a modified selectivity profile.
The residues at positions 4 and 5 are also important determinants of the activity and selectivity of enkephalin analogs.
Phenylalanine (Phe4) Substitutions: The aromatic ring of Phe4 is a key element for receptor binding. Research has shown that substitutions on this phenyl ring can modulate receptor affinity and selectivity. For instance, introducing substituents at the meta-position of the Phe4 ring has been found to generally increase binding affinity for the δ-opioid receptor. researchgate.net
Leucine (B10760876) (Leu5) Substitutions: The residue at position 5 plays a significant role in differentiating between μ- and δ-receptor selectivity. In the [D-Ala2]Leu-enkephalinamide series, replacing the L-Leucine with a D-Leucine, as in DADLE, maintains high δ-receptor affinity. caymanchem.com Other substitutions at this position can lead to significant shifts in activity. For example, replacing Leu5 with D-Norvaline in [D-Ala2]-leucine enkephalinamide was found to decrease activity, highlighting the sensitivity of this position to structural changes. ias.ac.in
| Modification Site | Substitution | Effect on Activity/Affinity |
| Phe4 | Meta-position substitution | Generally increased δ-opioid receptor affinity researchgate.net |
| Leu5 | D-Leucine (e.g., DADLE) | Potent δ-opioid receptor agonist caymanchem.com |
| Leu5 | D-Norvaline | Decrease in activity ias.ac.in |
This table summarizes the effects of key substitutions at the Phe4 and Leu5 positions on the biological profile of [D-Ala2]enkephalin analogs.
Glycosylation and Other Side Chain Derivatizations
While specific studies on the glycosylation of [D-Ala2]Leu-enkephalinamide are not extensively detailed in the available literature, research into other side-chain derivatizations provides valuable insights into the compound's structure-activity relationships.
One area of investigation has been the modification of the C-terminus. For instance, photolabile derivatives of D-Ala2-Leu5-enkephalin have been synthesized by attaching a 2-nitro-4-azidophenyl group to the terminal carboxyl group via an ethylenediamine (B42938) or ethylenediamine β-alanine spacer. nih.gov These derivatives retain high affinity for opiate receptors and demonstrate biological activity, inhibiting electrically stimulated contractions in mouse vas deferens. nih.gov The key feature of these derivatives is their ability to be photolyzed, leading to the irreversible inactivation of receptor sites, which is a useful tool for receptor labeling and characterization studies. nih.gov
The following table summarizes the effects of various substitutions at position 2 on the biological activity of Leu-enkephalin analogs.
| Position 2 Substitution | Resulting Biological Activity |
| D-Ala | Increased potency and resistance to degradation |
| D-Met | High potency |
| D-Val | Decreased activity |
| D-Ser | Decreased activity |
Conformational Dynamics and Membrane Interactions
The interaction of [D-Ala2]Leu-enkephalinamide with the cell membrane is a critical precursor to its binding with the opioid receptor. The lipid bilayer of the membrane provides a unique environment that influences the conformational state of the peptide, predisposing it to a biologically active form.
Analysis by Transferred Nuclear Overhauser Effect (TRNOE) Spectroscopy
Transferred Nuclear Overhauser Effect (TRNOE) spectroscopy is a powerful NMR technique used to determine the conformation of flexible ligands like [D-Ala2]Leu-enkephalinamide when bound to larger molecules such as lipid bilayers. Studies using TRNOE have revealed that when active enkephalin agonists, including [D-Ala2]Leu-enkephalinamide, bind to a membrane environment composed of phosphatidylcholine and phosphatidylserine, they adopt a specific and consistent conformation.
This membrane-bound conformation is characterized by two key structural features:
A type II' beta-turn around the Gly3-Phe4 residues.
A gamma-turn around the D-Ala2 residue.
These turns fold the peptide backbone into a more compact and defined structure, which is believed to be the bioactive conformation for receptor binding.
Correlation between Membrane-Bound Conformation and Biological Activity
A clear correlation has been established between the membrane-bound conformation of enkephalin analogs and their biological activity. TRNOE studies have demonstrated that active agonists, such as Leu-enkephalin, [D-Ala2]Leu-enkephalin, and [D-Ala2]Leu-enkephalinamide, all converge to the same conformation when interacting with lipid bilayers, featuring the characteristic type II' beta-turn and a gamma-turn.
In contrast, an inactive analog like [L-Ala2]Leu-enkephalin displays a distinctly different TRNOE pattern, indicating a different bound conformation. A notable difference is the orientation of the crucial tyrosine residue at position 1. In the active compounds, the tyrosine side chain does not insert deeply into the membrane interior. However, in the inactive L-Ala2 analog, the tyrosine residue is inserted into the bilayer. This difference in membrane interaction and resulting conformation is thought to explain the lack of activity in the L-Ala2 analog.
The following table summarizes the conformational features and membrane interactions of active and inactive enkephalin analogs as determined by TRNOE.
| Compound | Biological Activity | Membrane-Bound Conformation | Tyrosine Residue Location |
| [D-Ala2]Leu-enkephalinamide | Active Agonist | Type II' beta-turn (Gly3-Phe4), gamma-turn (D-Ala2) | Not inserted into membrane interior |
| Leu-enkephalin | Active Agonist | Type II' beta-turn (Gly3-Phe4), gamma-turn (Gly2) | Not inserted into membrane interior |
| [L-Ala2]Leu-enkephalin | Inactive | Different conformation | Inserted into the bilayer |
Pharmacological Profile and Opioid Receptor Interactions of D Ala2 Leu Enkephalinamide
Opioid Receptor Binding Characteristics
[D-Ala2]Leu-enkephalinamide is considered a prototypical δ-opioid receptor agonist rndsystems.com. Its analog, [D-Ala2,Leu5,Cys6]enkephalin (DALCE), demonstrates a high affinity for δ-receptors nih.gov. The substitution of D-alanine protects the peptide from enzymatic breakdown, enhancing its binding potential and duration of action echelon-inc.com. While specific binding constants (Ki) for the amide form are not extensively documented in the reviewed literature, data for related analogs like [D-Ala2]deltorphin-I show high δ-selectivity, with a mu-to-delta Ki ratio (Ki µ/Ki δ) of 1388, indicating a strong preference for the δ-opioid receptor nih.gov. DADLE is recognized for its high affinity and selectivity for the δ-opioid receptor, making it a standard tool for studying this receptor subtype researchgate.netresearchgate.net.
In addition to its primary action at δ-receptors, [D-Ala2]Leu-enkephalinamide and its analogs also exhibit significant affinity for µ-opioid receptors. DADLE is known to be active at the µ-opioid receptor, though it is primarily classified as a δ-agonist rndsystems.com. The related compound DALCE shows moderate affinity for µ-receptors nih.gov. Another synthetic analog, [3H]Tyr-D-Ala-Gly-Phe-Leu-CH2Cl (DALECK), was found to bind with high affinity to both µ and δ opioid receptor sites in rat brain membranes scilit.com. The dual affinity for both δ and µ receptors contributes to its complex pharmacological profile. It is important to note that experimental binding affinities can vary significantly depending on the tissue source, radioligand used, and specific assay conditions nih.govplos.org.
| Compound | Receptor | Binding Parameter | Value | Reference |
|---|---|---|---|---|
| [D-Ala2]deltorphin-I | δ-Opioid | KD | 0.5 nM | nih.gov |
| [D-Ala2]deltorphin-I | µ-Opioid / δ-Opioid | Selectivity Ratio (Ki µ/Ki δ) | 1388 | nih.gov |
| [D-Ala2,Leu5,Cys6]enkephalin (DALCE) | δ-Opioid | Affinity | High | nih.gov |
| [D-Ala2,Leu5,Cys6]enkephalin (DALCE) | µ-Opioid | Affinity | Moderate | nih.gov |
The interaction of [D-Ala2]Leu-enkephalinamide with kappa (κ) opioid receptors appears to be minimal. The analog DALCE exhibits negligible affinity for κ-receptors nih.gov. Furthermore, studies on the neuroprotective effects of DADLE observed that while DADLE promoted cell survival, selective µ and κ opioid agonists did not, suggesting a lack of significant functional interaction at the κ-receptor nih.gov.
Direct binding studies of [D-Ala2]Leu-enkephalinamide at the nociceptin/orphanin FQ (NOP) receptor have not been extensively reported. The NOP receptor is a non-classical member of the opioid receptor family with nociceptin as its endogenous ligand wikipedia.org. While direct binding data is scarce, research has shown functional cross-talk between the NOP and classical opioid systems. For instance, nociceptin can potentiate µ-opioid receptor phosphorylation induced by the agonist DAMGO, indicating a mechanism for heterologous regulation nih.govunife.it. However, the direct affinity of enkephalinamide-Leu, Ala(2)- for the NOP receptor remains to be characterized.
G Protein-Coupled Receptor (GPCR) Signaling Mechanisms
Upon binding to opioid receptors, [D-Ala2]Leu-enkephalinamide initiates intracellular signaling cascades, primarily through the activation of heterotrimeric G proteins. This activation leads to various downstream cellular responses.
As a δ-opioid receptor agonist, DADLE stimulates the exchange of GTP for GDP on the α-subunit of associated G proteins, leading to the dissociation of the Gα and Gβγ subunits, which then modulate effector proteins. Studies in various neuroblastoma cell lines have shown that DADLE can activate multiple G protein subtypes, including Gi2α, Gi3α, and both isoforms of Goα nih.gov. This suggests that the δ-opioid receptor can couple to a range of G proteins to elicit its effects nih.gov.
Interestingly, research has revealed a potential disconnect between the potency of an agonist to activate G proteins and its potency to inhibit downstream effectors like adenylyl cyclase. For DADLE, the half-maximal effective concentration (EC50) for stimulating G protein labeling varied by more than 100-fold across different cell lines, whereas its half-maximal inhibitory concentration (IC50) for reducing cAMP production remained similar nih.gov. This suggests that the efficiency of receptor-G protein coupling and subsequent signaling can be highly context-dependent, influenced by factors such as receptor density and the specific G protein subtypes present in the cell nih.gov.
| Assay | Cell Line | Parameter | Value | Reference |
|---|---|---|---|---|
| G Protein Labeling (Gi2α) | NS20Y | EC50 | ~10 nM | nih.gov |
| G Protein Labeling (Gi2α) | N1E115 | EC50 | >1000 nM | nih.gov |
| Adenylyl Cyclase Inhibition | NS20Y, N1E115, NG108-15 | IC50 | ~1 nM | nih.gov |
Following agonist-induced activation and phosphorylation by G protein-coupled receptor kinases (GRKs), opioid receptors recruit β-arrestin proteins. This interaction is a key mechanism for receptor desensitization, as β-arrestin sterically hinders further G protein coupling. It also promotes receptor internalization and can initiate a separate wave of G protein-independent signaling.
The concept of "biased agonism" describes the ability of a ligand to preferentially activate one signaling pathway over another (e.g., G protein signaling vs. β-arrestin recruitment). This is of significant interest in opioid pharmacology, as the β-arrestin pathway has been linked to some of the adverse effects of opioid agonists. While specific quantitative data on β-arrestin recruitment (such as EC50 or Emax) for [D-Ala2]Leu-enkephalinamide were not detailed in the available search results, the general principle applies to enkephalin-based peptides. The development of biased agonists that potently activate G protein pathways while minimally engaging β-arrestin is a key strategy in modern drug design to create safer analgesics. The precise biased agonism profile of [D-Ala2]Leu-enkephalinamide would require specific comparative assays measuring both G protein activation and β-arrestin recruitment.
Enzyme-Mediated Metabolism and Metabolic Stability
Resistance to Aminopeptidase (B13392206) N (APN) and Neutral Endopeptidase (NEP) Activity
[D-Ala2]Leu-enkephalinamide exhibits a markedly increased resistance to degradation by key peptidases compared to its endogenous counterpart, Leu-enkephalin. This enhanced stability is primarily attributed to the D-Ala² substitution, which sterically hinders the action of aminopeptidases.
While generally more resistant, the metabolism of [D-Ala2]Leu-enkephalinamide can be tissue-specific. In rat plasma, approximately 80-90% of its hydrolysis is attributed to the combined actions of aminopeptidase M and angiotensin-converting enzyme. nih.gov Notably, in this medium, activity of neutral endopeptidase (NEP), also known as enkephalinase, against this analog could not be detected. nih.gov This is in stark contrast to brain tissue, where [D-Ala2]Leu-enkephalinamide shows a high susceptibility to hydrolysis by NEP. nih.gov This suggests that the enzymatic environment plays a crucial role in the metabolic pathway of the compound.
Comparative Enzymatic Resistance
| Enzyme | Susceptibility of Leu-Enkephalin | Susceptibility of [D-Ala2]Leu-Enkephalinamide | Tissue-Specific Activity |
|---|---|---|---|
| Aminopeptidase N (APN) | High | Low | Primary degradation pathway in plasma. |
| Neutral Endopeptidase (NEP) | High | High in Brain Tissue, Low in Plasma | A key degrading enzyme in the central nervous system. |
Specific Hydrolysis Sites and Degradation Pathways
The enzymatic degradation of [D-Ala2]Leu-enkephalinamide, when it occurs, happens at specific peptide bonds, leading to predictable metabolites. The primary sites of hydrolysis are the Gly³-Phe⁴ bond and, to a lesser extent due to the D-Ala substitution, the Tyr¹-D-Ala² bond.
The cleavage of the Gly³-Phe⁴ bond is a major degradation pathway, particularly in tissues with high NEP activity, such as the brain. This hydrolysis results in the formation of the fragments Tyr-D-Ala-Gly and Phe-Leu-NH₂. Angiotensin-converting enzyme also contributes to the cleavage at this site in the plasma. nih.gov
Hydrolysis of the Tyr¹-D-Ala² bond by aminopeptidases, while significantly slowed, can still occur, releasing tyrosine and the des-Tyr fragment. The amidation of the C-terminus in [D-Ala2]Leu-enkephalinamide also provides protection against carboxypeptidases, further contributing to its metabolic stability.
Primary Hydrolysis Sites and Resulting Metabolites
| Hydrolysis Site | Primary Enzyme(s) | Metabolites |
|---|---|---|
| Gly³ - Phe⁴ | Neutral Endopeptidase (NEP), Angiotensin-Converting Enzyme (ACE) | Tyr-D-Ala-Gly and Phe-Leu-NH₂ |
| Tyr¹ - D-Ala² | Aminopeptidase N (APN) | Tyrosine and D-Ala-Gly-Phe-Leu-NH₂ |
Plasma Stability and In Vivo Metabolic Half-Life Considerations
The structural modifications in [D-Ala2]Leu-enkephalinamide translate to a significantly prolonged plasma half-life compared to the native Leu-enkephalin. Leu-enkephalin is rapidly degraded in plasma, with a reported half-life of less than 10 minutes. mdpi.com In contrast, analogs with modifications at the second and fifth positions, such as [D-Ala², D-Leu⁵]-enkephalin, are noted to be more metabolically stable. researchgate.net
While a precise in vivo metabolic half-life for [D-Ala2]Leu-enkephalinamide is not consistently reported across the literature, it is understood to be substantially longer than that of Leu-enkephalin. For instance, related meta-substituted Phe⁴ analogs of Leu-enkephalin have demonstrated plasma half-lives typically exceeding 20 minutes, with some derivatives reaching up to 82.3 minutes. mdpi.comresearchgate.net This increased persistence in the circulation allows for a more sustained interaction with opioid receptors and a longer duration of action. The enhanced stability is a direct consequence of its resistance to the primary enzymatic degradation pathways that rapidly inactivate endogenous enkephalins. echelon-inc.com
Comparative Plasma Half-Life
| Compound | Reported Plasma Half-Life |
|---|---|
| Leu-Enkephalin | < 10 minutes |
| [D-Ala2]Leu-Enkephalinamide (and related stable analogs) | > 20 minutes |
Neurobiological and Physiological Investigations of D Ala2 Leu Enkephalinamide
Modulation of Neurotransmitter Systems
The activation of opioid receptors by [D-Ala2]Leu-enkephalinamide triggers a cascade of intracellular events that ultimately modulate the release of various neurotransmitters. This neuromodulatory capacity underlies its profound effects on brain function.
[D-Ala2]Leu-enkephalinamide has been shown to inhibit cholinergic nerve stimulation. In studies using isolated rabbit and rat atria, the compound effectively decreased the release of acetylcholine in a concentration-dependent manner nih.gov. This inhibitory effect was not observed in guinea-pig atria, indicating species-specific differences in opioid receptor function or distribution nih.gov. The blockade of this inhibition by the opioid antagonist naloxone confirms that the effect is mediated through opioid receptors nih.gov. The mechanism involves the presynaptic inhibition of acetylcholine release, as the responses to exogenously applied acetylcholine were not affected nih.gov.
The interplay between the opioid and dopaminergic systems is complex and crucial for motor control and reward processes. Research indicates that [D-Ala2]Leu-enkephalinamide can significantly modulate dopaminergic activity. While the compound alone may not alter locomotor activity, it can markedly enhance the stimulatory effects of dopamine-releasing agents like amphetamine nih.gov.
Furthermore, [D-Ala2]Leu-enkephalinamide has demonstrated neuroprotective effects on dopaminergic neurons. It has been found to protect against dopaminergic depletion and reverse terminal damage in rodent models of Parkinson's disease and methamphetamine-induced neurotoxicity nih.gov. Studies on cultured rat fetal dopaminergic cells showed that exposure to this enkephalin analog dose-dependently enhanced cell viability, and transplantation of these treated cells into a Parkinsonian rat model resulted in a twofold increase in the survival of the grafted cells nih.govresearchgate.net.
In mice, while [D-Ala2]Leu-enkephalinamide alone did not influence behaviors, it produced a notable inhibition of the increase in rearing behaviors induced by the dopamine agonist apomorphine nih.gov. This inhibitory effect was reversed by the μ-opioid receptor antagonist β-funaltrexamine, suggesting a role for μ-receptors in this interaction nih.gov.
Opioid peptides are known to modulate both inhibitory (GABAergic) and excitatory (glutamatergic) neurotransmission. Delta-opioid receptors (DORs), which are a primary target for [D-Ala2]Leu-enkephalinamide, are expressed in GABAergic interneurons, such as parvalbumin-positive (PV+) and somatostatin-positive (SOM+) cells nih.gov. Activation of DORs in these neurons suppresses GABA release, leading to a disinhibition of downstream pyramidal cells nih.gov.
Enkephalins also play a critical role in modulating pain signals by acting on primary sensory fibers. They inhibit the release of the excitatory neurotransmitter glutamate, as well as substance P and calcitonin gene-related peptide (CGRP), from these neurons mdpi.com. This presynaptic inhibition reduces the transmission of nociceptive signals to higher brain centers mdpi.com.
Effects on Central Nervous System Functions
The neuromodulatory actions of [D-Ala2]Leu-enkephalinamide translate into significant effects on complex CNS functions, most notably analgesia and motor behavior.
[D-Ala2]Leu-enkephalinamide is a potent analgesic. Its antinociceptive effects are primarily mediated through its interaction with delta-opioid receptors. In the warm-water tail-flick test in mice, it produced dose- and time-related antinociception arizona.edu. The analgesic effects of the peptide were antagonized by a selective delta antagonist, confirming that the action is mediated through a delta receptor arizona.edu. The primary mechanism of opioid-induced analgesia involves the inhibition of pain signal transmission at both the peripheral and central levels. By blocking the release of excitatory neurotransmitters from nociceptive neurons, enkephalins reduce the intensity and perception of pain mdpi.com.
| Compound | Primary Receptor Target | Relative Potency (vs. Morphine) |
|---|---|---|
| [D-Ala2]Leu-enkephalinamide | Delta/Mu Opioid | Higher |
| Morphine | Mu Opioid | Baseline |
| DPDPE | Delta Opioid | Lower |
This table provides a qualitative comparison based on findings that [D-Ala2,Leu5,Cys6]enkephalin, a related analog, was 3-fold more potent than morphine and 90-fold more potent than the delta agonist DPDPE in producing antinociception arizona.edu.
The administration of [D-Ala2]Leu-enkephalinamide has been shown to influence motor activity and exploratory behaviors. In mice, intracerebroventricular injection of the compound led to significant increases in various motor behaviors, including linear locomotion, circling, rearing, and grooming nih.gov. These effects were dose-dependent and could be completely reversed by the opioid antagonist naloxone, indicating they are opioid receptor-mediated nih.gov.
The pattern of behavioral changes suggests a complex interaction with motor control pathways. For instance, the peptide produced a marked increase in circling behavior shortly after administration, followed by increases in a wider range of activities like linear movement and rearing nih.gov. This modulation of motor patterns highlights the role of the endogenous opioid system in coordinating and influencing exploratory and spontaneous physical activity.
| Behavior | Observed Effect | Time Course |
|---|---|---|
| Circling | Significant Increase | Within 15 min |
| Linear Locomotion | Marked Increase | 15-30 min |
| Rearing | Marked Increase | 15-30 min |
| Grooming | Marked Increase | 15-30 min |
Data synthesized from behavioral analysis studies in mice nih.gov.
Influence on Emotional Regulation and Memory Processes
Research suggests that [D-Ala2]Leu-enkephalinamide, also known as DADLE, plays a role in modulating cognitive functions, particularly in the context of neurological recovery and aging. Studies have shown that activation of the delta opioid receptor (DOR) by DADLE can lead to significant improvements in spatial memory deficits following global cerebral ischemia. nih.govnih.gov In rat models of ischemia/reperfusion injury, DADLE treatment not only promoted neuronal survival but also alleviated spatial memory defects. nih.gov This cognitive recovery is thought to be linked to the compound's ability to modulate synaptic plasticity in the hippocampus, a brain region critical for learning and memory. nih.govnih.gov
Beyond its role in memory recovery after injury, DADLE has also been investigated for its potential anti-aging effects on cognitive function. In a study involving aged female mice, treatment with DADLE resulted in improved cognitive function as assessed by water maze tests. nih.gov This suggests that DADLE may counteract age-related cognitive decline. While direct research on DADLE's role in emotional regulation is multifaceted, the broader class of delta-opioid peptides has been associated with anxiolytic-like effects. The intricate balance between the memory-enhancing and potential anxiety-provoking effects of related neuropeptides and the potential anxiolytic effects of opioid peptides highlights a complex interplay in the regulation of emotional and cognitive processes.
Role in Neuronal Excitability and Seizure Modulation
[D-Ala2]Leu-enkephalinamide has demonstrated notable effects on neuronal excitability, particularly in the context of seizure modulation. Research has shown that DADLE possesses anticonvulsant properties. In studies using seizure-susceptible El mice, both systemic and intracisternal administration of DADLE led to a dose-dependent decrease in the incidence and severity of seizures. nih.gov
The anticonvulsant effects of DADLE are believed to be mediated through its interaction with opioid receptors. nih.gov Specifically, the administration of naloxone, a nonselective opioid antagonist, was found to reverse the anticonvulsant effects of DADLE, indicating that these effects are indeed mediated by opioid receptors. nih.gov This suggests that endogenous opioid systems may play a significant role in the pathophysiology of seizures, and that compounds like DADLE could have therapeutic potential in this area. The delta-opioid receptor, which DADLE is an agonist for, is known to be expressed in the hippocampus and to mediate synaptic plasticity of hippocampal neurons, a brain region often implicated in seizure activity. frontiersin.org
Peripheral Physiological Effects
Cardiovascular System Regulation
[D-Ala2]Leu-enkephalinamide has been shown to exert protective effects on the cardiovascular system, particularly in the context of myocardial ischemia-reperfusion injury. nih.govnih.gov Studies have demonstrated that DADLE can protect the myocardium from damage by suppressing the expression of key proteins involved in apoptosis, such as caspase-3. nih.govnih.gov
In a mouse model of myocardial ischemia/reperfusion, treatment with DADLE resulted in significantly lower histopathology scores and reduced serum levels of myocardial enzymes, which are markers of cardiac damage. nih.gov Furthermore, DADLE administration was associated with improved function of the left ventricle. nih.gov The protective mechanism of DADLE in the heart is thought to involve the inhibition of the Wnt/β-Catenin signaling pathway, which plays a role in regulating apoptosis. nih.govnih.gov By down-regulating components of this pathway, DADLE helps to preserve myocardial cell survival.
Gastrointestinal Motility and Peristalsis Modulation
The influence of [D-Ala2]Leu-enkephalinamide on gastrointestinal motility has been noted in research, highlighting its role as a modulator of digestive processes. As a mixed µ and δ-opioid agonist, DADLE has been shown to inhibit the motility of the reticulum in sheep. nih.gov This suggests that DADLE can influence the contractions and movements of the stomach, which are crucial for digestion.
Gastric antral motility is closely linked to the regulation of food intake, with the stomach transmitting information to the hypothalamus to control hunger and satiety. nih.gov While direct and extensive research on DADLE's specific effects on peristalsis in different sections of the gastrointestinal tract is an area of ongoing investigation, its demonstrated impact on gastric motility points to a broader role for delta-opioid receptor activation in gut function. nih.gov
Promotion of Organ and Neuronal Survival (Neuroprotection)
A significant body of research has established the potent protective effects of [D-Ala2]Leu-enkephalinamide on both neuronal and peripheral organ survival. nih.govnih.govnih.gov DADLE has been shown to be a key player in neuronal protection against hypoxic and ischemic conditions. nih.govnih.gov It can attenuate neuronal injury caused by oxygen-glucose deprivation in a dose-dependent manner. researchgate.net This neuroprotective effect is mediated, at least in part, by the activation of delta-2 opioid receptors and the subsequent modulation of the MEK/ERK anti-apoptotic pathway. nih.gov
Beyond the central nervous system, DADLE has been found to prolong the survival of a range of peripheral organs, including the heart, liver, and kidney. nih.govnih.gov For instance, in the context of liver preservation, DADLE has been shown to protect hepatocytes against oxidative stress and reduce hepatic injury during normothermic ex vivo liver perfusion. nih.gov This protective mechanism involves the prevention of mitochondrial dysfunction and the increased expression of pro-survival and anti-apoptotic signaling pathways. nih.gov
| Organ/Cell Type | Observed Protective Effect | Underlying Mechanism | Reference |
|---|---|---|---|
| Brain (Neurons) | Protection against ischemia/reperfusion injury | Attenuation of apoptosis via MEK/ERK pathway | nih.gov |
| Heart | Protection against myocardial ischemia-reperfusion injury | Inhibition of Wnt/β-Catenin pathway, suppression of caspase-3 | nih.gov |
| Liver (Hepatocytes) | Protection against oxidative stress during ex vivo perfusion | Prevention of mitochondrial dysfunction, activation of PI3K/Akt signaling | nih.gov |
| Dopaminergic Neurons | Blocked and reversed terminal damage induced by methamphetamine | Attenuation of mRNA expressions of p53 and c-fos | nih.govnih.gov |
Other Systemic Modulations and Protective Roles
In addition to its specific effects on the nervous, cardiovascular, and gastrointestinal systems, [D-Ala2]Leu-enkephalinamide exhibits a range of other systemic modulations and protective roles. One notable area of investigation is its potential in the field of anti-aging. Research in aged female mice has shown that DADLE treatment can lead to a substantial increase in anti-aging markers and a decrease in pro-aging markers in the heart and brain. nih.gov Furthermore, DADLE was found to attenuate age-related inflammation and prolong relative telomere length, suggesting a multifaceted anti-aging effect. nih.gov
DADLE also plays a role in mitigating oxidative stress. In the context of ischemic brain injury, DADLE treatment has been shown to increase the activities of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px). By bolstering the cellular antioxidant defense system, DADLE helps to protect against the damaging effects of oxidative stress.
Therapeutic and Research Applications of D Ala2 Leu Enkephalinamide
Potential as an Analgesic Agent
The analgesic effects of [D-Ala2]-Met-enkephalinamide, a closely related analog, have also been demonstrated to be profound and long-lasting when microinjected into the rat brain. nih.gov This potent, morphine-like analgesia is attributed to its high affinity for opiate receptors and its resistance to degradation by brain enzymes. nih.gov
Implications for Neurodegenerative and Neurological Disorders
Research has increasingly pointed towards the neuroprotective potential of [D-Ala2]Leu-enkephalinamide and its analogs in the context of various neurological and neurodegenerative disorders. The delta-opioid peptide [D-Ala2, D-Leu5]enkephalin (DADLE) has been shown to protect the brain against ischemia-induced insults. nih.gov Studies have demonstrated that DADLE can ameliorate neuronal damage following ischemia-reperfusion injury. imrpress.com
In the context of Parkinson's disease, a neurodegenerative disorder characterized by the loss of dopaminergic neurons, DADLE has shown promise. It has been found to protect against dopaminergic depletion in a rodent model of the disease. researchgate.net Furthermore, in cellular models, DADLE induces neuroprotection in dopaminergic cells subjected to endoplasmic reticulum stress, a condition implicated in Parkinson's disease pathology. nih.gov This neuroprotective effect is mediated through complex signaling pathways involving the unfolded protein response and pro-survival factors. nih.gov
The protective effects of DADLE in ischemic brain diseases appear to be mediated by the delta-2 opioid receptor and involve the attenuation of apoptosis through the MEK/ERK anti-apoptotic pathway. nih.gov It has also been shown to improve the viability of brain microvascular endothelial cells under oxygen-glucose deprivation/reoxygenation conditions by enhancing mitophagy through the TRPV4 channel. nih.gov
| Disorder | Observed Effect of [D-Ala2]Leu-Enkephalinamide Analog (DADLE) | Proposed Mechanism of Action |
| Ischemic Stroke | Ameliorated neuronal damage induced by ischemia-reperfusion. imrpress.com | Attenuation of apoptosis via the MEK/ERK pathway; enhancement of mitophagy via TRPV4. nih.govnih.gov |
| Parkinson's Disease | Protected against dopaminergic depletion in a rodent model; induced neuroprotection in dopaminergic cells under ER stress. researchgate.netnih.gov | Modulation of the unfolded protein response and pro-survival signaling pathways. nih.gov |
Role in Substance Use Disorder Research and Mechanisms of Addiction
The endogenous enkephalinergic system is deeply implicated in the neurobiology of reward and addiction. nih.gov Enkephalins modulate the activity of key neurotransmitter systems, such as dopamine and glutamate, which are central to the reinforcing effects of drugs of abuse. nih.gov While direct research on the specific role of [D-Ala2]Leu-enkephalinamide in substance use disorders is multifaceted, its interaction with opioid receptors provides a framework for its investigation in this area.
Opioid receptor activation, including by enkephalin analogs, can stimulate dopamine release in the nucleus accumbens, a critical brain region for reward processing. nih.gov This suggests that endogenous enkephalins may contribute to the pleasurable effects of drugs and potentiate the development of substance use disorders. nih.gov Furthermore, enkephalins can modulate glutamate neurotransmission, which is involved in drug-seeking behaviors and relapse. nih.gov The stability and potent receptor binding of [D-Ala2]Leu-enkephalinamide make it a useful tool to probe these enkephalinergic mechanisms in addiction research.
Applications as a Pharmacological Research Tool
The unique properties of [D-Ala2]Leu-enkephalinamide have led to its widespread use as a research tool in pharmacology and biochemistry.
Photolabile derivatives of [D-Ala2]Leu-enkephalin have been synthesized to investigate opioid receptor structure and function. nih.govresearchgate.net These derivatives incorporate a photo-reactive group that, upon exposure to light, can form a covalent bond with the receptor. This technique, known as photoaffinity labeling, allows for the irreversible labeling and subsequent identification and characterization of receptor proteins. For instance, a 2-nitro-4-azidophenyl group has been attached to the C-terminus of [D-Ala2]Leu-enkephalin to create such a photolabile probe. nih.govresearchgate.net Similarly, a synthetic analog containing a sulfhydryl group, [D-Ala2,Leu5,Cys6]enkephalin, has been used for affinity labeling of delta-opiate receptors through thiol-disulfide exchange. nih.gov
Radiolabeled forms of [D-Ala2]Leu-enkephalinamide, such as 3Henkephalinamide, are utilized in radioligand binding assays. nih.gov These assays are fundamental for characterizing the binding properties of opioid receptors, including their affinity for various ligands and their density in different tissues. nih.gov Such studies have revealed that [D-Ala2,Leu5]enkephalinamide exhibits a similar affinity for both mu- and delta-opioid receptors. nih.gov The stability of this analog makes it a reliable tool for these quantitative binding studies.
| Assay Type | Application of [D-Ala2]Leu-Enkephalinamide | Information Gained |
| Radioligand Binding Assay | Used as a radiolabeled ligand (3Henkephalinamide). nih.gov | Receptor affinity, receptor density, and binding characteristics of different opioid receptor subtypes. nih.gov |
[D-Ala2]Leu-enkephalinamide and its derivatives are frequently employed in a variety of in vitro and in vivo bioassays to assess their biological activity and to study the function of the opioid system.
In Vitro Bioassays:
Mouse Vas Deferens Assay: The ability of photolabile derivatives of [D-Ala2]Leu-enkephalin to inhibit electrically stimulated contractions of the mouse vas deferens has been used to demonstrate their opioid activity. nih.govresearchgate.net This inhibition can be reversed by the opioid antagonist naloxone, confirming the opioid receptor-mediated mechanism. nih.govresearchgate.net
Adenylate Cyclase Activity Assay: In cultured neuroblastoma x glioma hybrid cells (NG108-15), these enkephalin analogs have been shown to inhibit adenylate cyclase activity, another hallmark of opioid receptor activation. nih.govresearchgate.net
In Vivo Bioassays:
Analgesia Models: As previously mentioned, in vivo studies in animal models have been crucial in establishing the potent and long-lasting analgesic effects of centrally administered [D-Ala2]Leu-enkephalinamide analogs. nih.gov
Neuroprotection Models: In vivo models of stroke and Parkinson's disease have been instrumental in demonstrating the neuroprotective capabilities of DADLE. imrpress.comresearchgate.net
Integration with Advanced Chromatographic and Spectroscopic Techniques for Analytical Studies
The analytical characterization of [D-Ala2]Leu-Enkephalinamide heavily relies on the synergy between high-performance separation techniques and information-rich spectroscopic methods. This integration is essential for resolving the peptide from potential impurities, degradation products, and other matrix components, while also providing definitive structural confirmation and accurate quantification.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the cornerstones of chromatographic analysis for [D-Ala2]Leu-Enkephalinamide. These techniques are routinely coupled with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to create powerful hyphenated systems.
High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS)
The coupling of HPLC with mass spectrometry (LC-MS and LC-MS/MS) is a widely adopted strategy for the analysis of enkephalins and their analogues. Reversed-phase HPLC, typically employing C18 columns, is effective for separating the relatively polar [D-Ala2]Leu-Enkephalinamide from non-polar impurities. The use of a trapping column for on-column focusing can be employed for preconcentration, enhancing the sensitivity of the analysis, particularly in biological matrices.
For quantitative studies, tandem mass spectrometry (MS/MS) operated in Multiple Reaction Monitoring (MRM) mode offers exceptional sensitivity and selectivity. This technique involves the selection of a specific precursor ion of the target analyte in the first quadrupole, its fragmentation in the collision cell, and the monitoring of specific product ions in the third quadrupole. This high degree of specificity minimizes interference from co-eluting compounds. The fragmentation of native leucine-enkephalin is well-understood and serves as a foundation for interpreting the mass spectra of its analogues. However, the introduction of a D-alanine residue and the C-terminal amide in [D-Ala2]Leu-Enkephalinamide can influence the fragmentation pattern.
| Parameter | Typical Conditions |
| Chromatography | |
| Column | Reversed-phase C18 (e.g., 150 mm x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Linear gradient from 5% to 95% B over 15 minutes |
| Flow Rate | 0.2 mL/min |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | [M+H]+ |
| Collision Gas | Argon |
Capillary Electrophoresis (CE) and Mass Spectrometry (MS)
Capillary electrophoresis is another powerful separation technique that can be interfaced with mass spectrometry (CE-MS) for the analysis of peptides like [D-Ala2]Leu-Enkephalinamide. CE offers high separation efficiency and resolution, particularly for charged molecules. Different modes of CE, such as Capillary Zone Electrophoresis (CZE) and Micellar Electrokinetic Chromatography (MEKC), can be employed to optimize the separation based on the physicochemical properties of the analyte and the sample matrix. The coupling of CE with MS provides a highly sensitive and selective method for the analysis of complex biological samples with minimal sample consumption.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the definitive structural elucidation of [D-Ala2]Leu-Enkephalinamide. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques (e.g., COSY, TOCSY, NOESY, HSQC, HMBC) are utilized to confirm the amino acid sequence, stereochemistry, and three-dimensional conformation of the peptide. While direct coupling of HPLC to NMR (LC-NMR) is technically challenging and less common for routine analysis of peptides compared to LC-MS, offline analysis of purified fractions by NMR is a standard practice for comprehensive structural characterization.
| Nucleus | Key Chemical Shift Regions (ppm) |
| ¹H | |
| Aromatic (Tyr, Phe) | 6.5 - 7.5 |
| Amide (backbone) | 7.5 - 8.5 |
| α-CH | 3.5 - 4.5 |
| Side-chain protons | 0.8 - 3.5 |
| ¹³C | |
| Carbonyl (C=O) | 170 - 180 |
| Aromatic (Tyr, Phe) | 115 - 160 |
| α-Carbon | 50 - 65 |
| Side-chain carbons | 15 - 40 |
Research Findings from Integrated Techniques
The application of these integrated analytical techniques has yielded significant insights into the behavior of [D-Ala2]Leu-Enkephalinamide. For instance, stability-indicating HPLC methods have been developed to monitor the degradation of the peptide under various stress conditions, such as acid, base, oxidation, and heat. LC-MS/MS has been instrumental in identifying and quantifying metabolites of [D-Ala2]Leu-Enkephalinamide in biological fluids, providing crucial information for pharmacokinetic and pharmacodynamic studies. Furthermore, detailed NMR studies have been employed to compare the conformational properties of [D-Ala2]Leu-Enkephalinamide with native enkephalins, helping to elucidate the structural basis for its enhanced stability and receptor selectivity.
Q & A
Q. Basic Research Focus
- Methodology : Solid-phase peptide synthesis (SPPS) is the gold standard, leveraging Fmoc/t-Bu chemistry to minimize side reactions. Post-synthesis purification requires reverse-phase HPLC with C18 columns and gradient elution (e.g., water/acetonitrile with 0.1% TFA). Validate purity via mass spectrometry (MALDI-TOF or ESI-MS) and analytical HPLC (>95% purity threshold) .
- Critical Considerations : Optimize coupling efficiency by monitoring deprotection steps with Kaiser tests. Side-chain protecting groups (e.g., Trt for Asn/Gln) reduce racemization risks .
How can researchers resolve contradictions in reported bioactivity data for enkephalinamide-Leu, Ala(2)- across studies?
Q. Advanced Research Focus
- Data Reconciliation Framework :
- Meta-Analysis : Aggregate data from primary literature (e.g., receptor binding assays in J. Med. Chem.) and stratify by experimental conditions (e.g., µ-opioid vs. δ-opioid receptor assays, species-specific variations) .
- Control Standardization : Re-evaluate conflicting studies using uniform protocols (e.g., radioligand displacement assays with [³H]-DAMGO for µ-opioid affinity) to isolate variables like buffer pH or membrane preparation methods .
- Statistical Rigor : Apply ANOVA or Bayesian modeling to quantify variability sources (e.g., batch-to-batch peptide purity differences) .
What are the best practices for designing in vivo studies to assess the blood-brain barrier (BBB) permeability of enkephalinamide-Leu, Ala(2)-?
Q. Advanced Research Focus
- Experimental Design :
- Model Selection : Use transgenic mice (e.g., P-gp/Bcrp knockout) to distinguish passive diffusion from active transport. Compare pharmacokinetic profiles via intracerebral microdialysis .
- Quantification : LC-MS/MS for plasma and brain homogenate analysis, normalized to internal standards (e.g., deuterated analogs) .
- Ethical Compliance : Adhere to ARRIVE guidelines for sample size justification and humane endpoints .
How should researchers validate the structural stability of enkephalinamide-Leu, Ala(2)- under physiological conditions?
Q. Basic Research Focus
- Analytical Workflow :
- Circular Dichroism (CD) : Profile secondary structure in PBS (pH 7.4) at 37°C over 24h. Compare spectra to crystallographic data (PDB entries if available) .
- Proteolytic Stability : Incubate with serum proteases (e.g., human plasma) and monitor degradation via SDS-PAGE or LC-MS .
- Dynamic Light Scattering (DLS) : Assess aggregation propensity in simulated gastric fluid (pH 1.2–3.0) .
What computational tools are most effective for predicting enkephalinamide-Leu, Ala(2)-'s receptor binding dynamics?
Q. Advanced Research Focus
- In Silico Strategies :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite with µ-opioid receptor homology models (e.g., based on PDB 4DKL). Validate docking poses via molecular dynamics (MD) simulations (NAMD/GROMACS) over 100ns trajectories .
- Free Energy Calculations : Apply MM-PBSA/GBSA to quantify binding affinities. Cross-validate with experimental IC₅₀ values from radioligand assays .
How can researchers address reproducibility challenges in synthesizing enkephalinamide-Leu, Ala(2)- analogs?
Q. Methodological Guidance
- Documentation Standards : Publish detailed synthetic protocols in repositories like *Protocols.io *, including raw NMR/HPLC traces .
- Collaborative Validation : Participate in inter-laboratory studies (e.g., via EU OpenScreen) to benchmark yields/purity .
- Machine Learning : Train models on reaction parameters (e.g., solvent polarity, temperature) to predict optimal conditions for novel analogs .
What are the ethical and technical considerations for translating enkephalinamide-Leu, Ala(2)- into preclinical pain models?
Q. Advanced Research Focus
- Ethical Frameworks : Align with IASP guidelines for nociception testing (e.g., von Frey filaments, Hargreaves test) to minimize animal distress .
- Bias Mitigation : Use blinded experimenters and randomized treatment allocation in rodent neuropathic pain models (e.g., SNI or CCI) .
- Data Transparency : Share raw datasets in FAIR-compliant repositories (e.g., Zenodo) to enable meta-analyses .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
